molecular formula C13H15FN2O3S B288227 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole

Cat. No. B288227
M. Wt: 298.34 g/mol
InChI Key: FWVABOPXBIAOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole (also known as SB-525334) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of transforming growth factor-beta receptor I (TGF-βRI) kinase activity, which plays a crucial role in many biological processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

TGF-βRI is a transmembrane receptor that binds to TGF-β ligands and activates downstream signaling pathways, including SMAD2/3 and MAPK. These pathways play a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. SB-525334 inhibits TGF-βRI kinase activity, leading to the suppression of downstream signaling pathways and biological processes.
Biochemical and Physiological Effects:
SB-525334 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit tumor growth, fibrosis, and inflammation in various animal models. It has also been shown to improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

SB-525334 has several advantages for lab experiments, including its potent and selective inhibition of TGF-βRI kinase activity, which allows for the specific targeting of TGF-β signaling pathways. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of SB-525334. These include the optimization of its pharmacokinetic and pharmacodynamic properties, the development of new formulations for improved solubility and bioavailability, and the identification of new therapeutic applications for the compound. Additionally, further research is needed to understand the potential long-term effects of SB-525334 on biological processes and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of SB-525334 involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-propylimidazole in the presence of a base. The reaction yields a white solid that can be purified by recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.

Scientific Research Applications

SB-525334 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular diseases. It has been shown to inhibit TGF-βRI kinase activity and downstream signaling pathways, leading to the suppression of tumor growth, fibrosis, and inflammation.

properties

Product Name

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole

Molecular Formula

C13H15FN2O3S

Molecular Weight

298.34 g/mol

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-2-propylimidazole

InChI

InChI=1S/C13H15FN2O3S/c1-3-4-13-15-7-8-16(13)20(17,18)12-9-10(14)5-6-11(12)19-2/h5-9H,3-4H2,1-2H3

InChI Key

FWVABOPXBIAOLA-UHFFFAOYSA-N

SMILES

CCCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)F)OC

Canonical SMILES

CCCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)F)OC

Origin of Product

United States

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